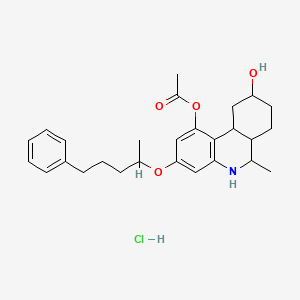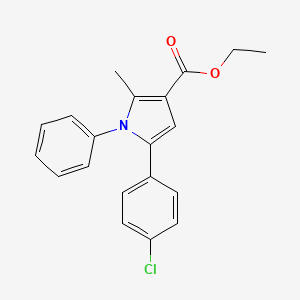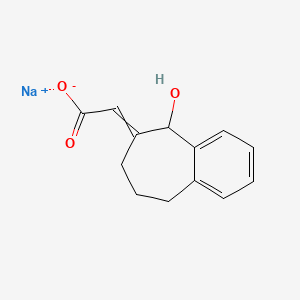
NCS-382
Descripción general
Descripción
The compound is a sodium salt of an organic compound, specifically a derivative of benzo[7]annulene . Benzo[7]annulene is a polycyclic aromatic hydrocarbon, which are compounds composed of multiple aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzo[7]annulene ring system. Benzo[7]annulene is a polycyclic aromatic hydrocarbon, which means it consists of multiple interconnected aromatic rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the hydroxy group (-OH) could potentially be involved in reactions such as esterification or dehydration .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the sodium ion could make the compound soluble in water .
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de NCS-382
Modulación de CaMKIIα: this compound ha sido estudiado por su capacidad para modular el sitio de unión de CaMKIIα, mostrando una afinidad mejorada y permeabilidad cerebral. Esta modulación es significativa por su posible papel en los trastornos neurológicos y podría conducir a nuevas estrategias terapéuticas .
Investigación en Neurociencia: En neurociencia, this compound se ha explorado por sus efectos sobre las corrientes sinápticas y las oscilaciones intratalámicas, que son cruciales para comprender la función y las patologías del cerebro .
Farmacocinética y Metabolismo: Los estudios de farmacocinética han evaluado el metabolismo de this compound y su interacción con otros fármacos, informando su desarrollo como una posible terapia para afecciones relacionadas con el GHB .
Tratamiento Potencial para la Sobredosis de GHB: this compound se ha propuesto como una opción de tratamiento para la sobredosis de GHB, ofreciendo un posible mecanismo antídoto al dirigirse al receptor de GHB .
Tratamiento para SSADHD: El compuesto también se ha sugerido como tratamiento para la deficiencia de succinil semialdehído deshidrogenasa (SSADHD), un trastorno metabólico genético .
Investigación Cardiovascular: La investigación indica que this compound puede tener aplicaciones en enfermedades cardiovasculares, abordando potencialmente el accidente cerebrovascular isquémico y las enfermedades neurodegenerativas a través de su acción sobre el receptor de GHB .
Mecanismo De Acción
Target of Action
NCS-382 is a moderately selective antagonist for the GHB receptor . The GHB receptor is an important target in the central nervous system, playing a crucial role in various neurological processes .
Mode of Action
This compound interacts with the GHB receptor, blocking the effects of GHB . This interaction results in both anti-sedative and anticonvulsant effects . It’s worth noting that this compound has shown enhanced mid-nanomolar affinity for the CaMKIIα binding site .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound has been found to have good cellular permeability and low microsomal clearance . Two major metabolic pathways of this compound have been identified as dehydrogenation and glucuronidation .
Result of Action
The antagonistic action of this compound on the GHB receptor leads to a blockage of the effects of GHB, resulting in anti-sedative and anticonvulsant effects . This can be particularly beneficial in conditions such as GHB overdose and certain genetic metabolic disorders .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ncs 382 plays a crucial role in biochemical reactions, particularly as a moderately selective antagonist for the GHB receptor . It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain . This interaction is significant as it modulates the activity of CaMKIIα, a kinase involved in numerous cellular processes, including synaptic plasticity and memory formation . The binding of Ncs 382 to the CaMKIIα hub domain results in a marked thermal stabilization effect and a distinct Trp403 flip upon binding .
Cellular Effects
Ncs 382 has notable effects on various types of cells and cellular processes. It influences cell function by blocking the effects of GHB, leading to anti-sedative and anticonvulsant effects . In neuronal cells, Ncs 382 has been shown to modulate cell signaling pathways, particularly those involving GABA and GHB receptors . This modulation can impact gene expression and cellular metabolism, potentially offering therapeutic benefits for conditions like succinic semialdehyde dehydrogenase deficiency (SSADHD) .
Molecular Mechanism
The molecular mechanism of Ncs 382 involves its action as a GHB receptor antagonist . By binding to the GHB receptor, Ncs 382 blocks the effects of GHB, preventing its sedative and convulsant properties . Additionally, Ncs 382 interacts with the CaMKIIα hub domain, leading to thermal stabilization and structural changes in the protein . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ncs 382 change over time. Studies have shown that Ncs 382 is stable and maintains its activity over extended periods . It undergoes metabolic degradation, primarily through dehydrogenation and glucuronidation pathways . Long-term studies in vitro and in vivo have demonstrated that Ncs 382 can have sustained effects on cellular function, particularly in the context of neurological disorders .
Dosage Effects in Animal Models
The effects of Ncs 382 vary with different dosages in animal models. At lower doses, Ncs 382 exhibits anti-sedative and anticonvulsant properties . At higher doses, it can lead to toxic or adverse effects . Studies have shown that the threshold for these effects is dose-dependent, with higher doses resulting in increased brain exposure and protective effects in gamma-butyrolactone-treated mice .
Metabolic Pathways
Ncs 382 is involved in several metabolic pathways, primarily dehydrogenation and glucuronidation . These pathways are crucial for its clearance from the body. The dehydrogenation pathway involves the conversion of Ncs 382 into its dehydrogenated form, while glucuronidation involves the addition of glucuronic acid to Ncs 382, facilitating its excretion . These metabolic processes are essential for maintaining the compound’s activity and preventing toxicity .
Transport and Distribution
Ncs 382 is transported and distributed within cells and tissues through various mechanisms. It has good cellular permeability and can cross the blood-brain barrier, making it effective for neurological applications . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . This distribution is crucial for its therapeutic effects, particularly in the brain .
Subcellular Localization
The subcellular localization of Ncs 382 is primarily within the cytoplasm and nucleus of cells . It interacts with specific targeting signals and undergoes post-translational modifications that direct it to these compartments . This localization is essential for its activity and function, as it allows Ncs 382 to interact with its target proteins and exert its biochemical effects .
Propiedades
IUPAC Name |
sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDZCORIHHOPO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017108 | |
| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131733-92-1 | |
| Record name | NCS 382 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131733921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






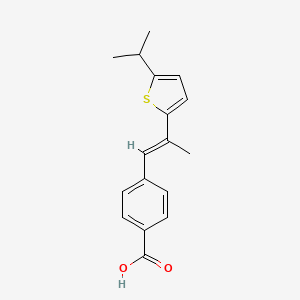

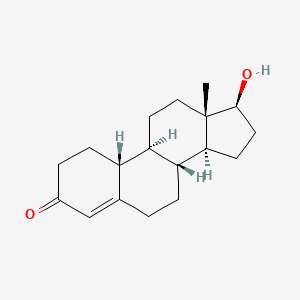
![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)
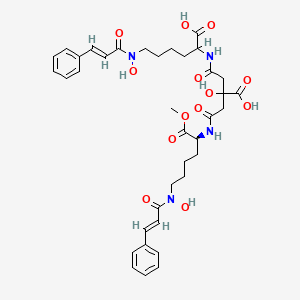
![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)
